Bienvenue dans la boutique en ligne BenchChem!

6-Amino-2-(azetidin-3-yl)pyrimidin-4(3H)-one 2,2,2-trifluoroacetate

Hydrogen-bond donor count Medicinal chemistry building blocks Kinase inhibitor design

This azetidinyl-pyrimidinone TFA salt is a critical synthetic intermediate for JAK inhibitor programs, with the 6-amino group enabling conserved hinge-binding hydrogen bonds (JAK2 IC50: 2 nM). The azetidine ring contributes elevated Fsp3 (0.444), attenuating off-target kinase binding vs. fully aromatic series. The TFA salt ensures consistent stoichiometry and aqueous solubility (LogP -2.46) for streamlined synthesis. Procure this scaffold to drive SAR campaigns, fragment-based probe discovery, or dual-mechanism agent development (e.g., M3/PDE4). Structural differentiation from the des-amino analog (CAS 2155856-05-4) is critical—substitution leads to divergent synthetic outcomes and irreproducible biological profiles.

Molecular Formula C9H11F3N4O3
Molecular Weight 280.207
CAS No. 2171904-76-8
Cat. No. B2389463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-2-(azetidin-3-yl)pyrimidin-4(3H)-one 2,2,2-trifluoroacetate
CAS2171904-76-8
Molecular FormulaC9H11F3N4O3
Molecular Weight280.207
Structural Identifiers
SMILESC1C(CN1)C2=NC(=CC(=O)N2)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C7H10N4O.C2HF3O2/c8-5-1-6(12)11-7(10-5)4-2-9-3-4;3-2(4,5)1(6)7/h1,4,9H,2-3H2,(H3,8,10,11,12);(H,6,7)
InChIKeyHCXRLHBATSAOMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Amino-2-(azetidin-3-yl)pyrimidin-4(3H)-one 2,2,2-trifluoroacetate (CAS 2171904-76-8): Core Scaffold Identity for Azetidinyl-Pyrimidine Procurement


6-Amino-2-(azetidin-3-yl)pyrimidin-4(3H)-one 2,2,2-trifluoroacetate (CAS 2171904-76-8; also registered as 2249302-12-1) is a heterocyclic building block belonging to the azetidinyl-pyrimidinone class, supplied as a trifluoroacetate salt with molecular formula C₉H₁₁F₃N₄O₃ and molecular weight 280.21 Da [1]. The structure combines a 4-pyrimidinone ring bearing a 6-amino group, an azetidin-3-yl substituent at the 2-position, and a 2,2,2-trifluoroacetate counterion. This scaffold has emerged as a critical synthetic intermediate in medicinal chemistry programs targeting Janus kinase (JAK) inhibition, where the azetidine-pyrimidinone architecture contributes to kinase selectivity and aqueous solubility [2]. The compound is catalogued under multiple vendor identifiers (EN300-1440281, MFCD31629221) and is routinely supplied at ≥95% purity for research use [1].

Why 6-Amino-2-(azetidin-3-yl)pyrimidin-4(3H)-one 2,2,2-trifluoroacetate Cannot Be Freely Interchanged with Close Analogs


The 6-amino substituent on the pyrimidin-4(3H)-one ring is not a minor structural variation; it fundamentally alters hydrogen-bonding capacity (adding one H-bond donor and modifying acceptor geometry), LogP, and electronic distribution compared to the des-amino analog 2-(azetidin-3-yl)pyrimidin-4(3H)-one 2,2,2-trifluoroacetate (CAS 2155856-05-4) [1]. In the context of JAK inhibitor lead optimization, the 6-amino group participates in key hinge-binding interactions within the kinase ATP pocket, directly influencing potency and selectivity profiles as demonstrated by structure–activity relationship (SAR) campaigns on azetidinyl-pyrimidine series [2]. Substituting the 4-oxo group with a 4-hydroxyl (as in 6-amino-2-(azetidin-3-yl)pyrimidin-4-ol, CAS 2171904-75-7) shifts the tautomeric equilibrium and alters the pKa of the ring system, which can affect both target binding and formulation properties [1]. The trifluoroacetate salt form further distinguishes this compound from free-base or hydrochloride analogs, impacting solubility, hygroscopicity, and ease of handling during synthesis. These structural and physicochemical differences mean that generic substitution across azetidinyl-pyrimidine building blocks can lead to divergent synthetic outcomes, altered biological profiles, and irreproducible experimental results.

Quantitative Differentiation Evidence for 6-Amino-2-(azetidin-3-yl)pyrimidin-4(3H)-one 2,2,2-trifluoroacetate Versus Closest Analogs


Enhanced Hydrogen-Bond Donor Capacity Versus Des-Amino Analog

The 6-amino group on the target compound provides three total hydrogen-bond donors (HBD = 3), compared to the des-amino analog 2-(azetidin-3-yl)pyrimidin-4(3H)-one 2,2,2-trifluoroacetate which has only two HBDs [1]. This additional donor is critical for establishing bidentate hinge-binding interactions in kinase active sites, a requirement documented in co-crystal structures of azetidinyl-pyrimidine JAK inhibitors where the 6-amino group forms a conserved hydrogen bond with the backbone carbonyl of Glu930/Leu932 in JAK2 (PDB: 8G8X) [2].

Hydrogen-bond donor count Medicinal chemistry building blocks Kinase inhibitor design

Reduced LogP and Increased Aqueous Solubility Potential Versus 4-Hydroxy Analog

The target compound exhibits a calculated LogP of -2.46, which is substantially more hydrophilic than the free-base 6-amino-2-(azetidin-3-yl)pyrimidin-4-ol analog (CAS 2171904-75-7; MW 166.18, lacking the TFA counterion) [1]. The trifluoroacetate salt form further enhances aqueous solubility compared to the neutral free base, a key advantage for synthetic transformations performed in aqueous or polar media. The J Med Chem study demonstrated that the azetidin-3-amino bridging scaffold achieved aqueous solubility >100 µM in pH 7.4 buffer, a property essential for topical ocular formulation development [2].

Lipophilicity Aqueous solubility Drug-likeness

Fsp3 and Molecular Complexity Superiority Over Fully Aromatic JAK Inhibitor Precursors

The target compound has a calculated fraction sp3 (Fsp3) of 0.444, reflecting the saturated azetidine ring and the non-aromatic character at position 4 of the pyrimidinone [1]. This Fsp3 value is significantly higher than that of traditional fully aromatic pyrimidine JAK inhibitor precursors (typical Fsp3 <0.2). The J Med Chem study explicitly demonstrated that increasing Fsp3 via the azetidin-3-amino bridging scaffold (as in compound 31) reduced off-target kinase binding across the human kinome compared to the more aromatic progenitor series, while maintaining JAK-STAT pathway potency [2]. Compound 31, built upon the azetidinyl-pyrimidinone core, showed JAK1/JAK2/JAK3/TYK2 IC50 values of 15, 2, 18, and 2 nM respectively [3].

Fraction sp3 Molecular complexity Off-target selectivity

Validated Synthetic Tractability for Azetidinyl-Pyrimidine JAK Inhibitor Series

The target compound is listed as an in-stock building block across multiple suppliers (22 item listings from 4 suppliers on ChemSpace alone), with catalog numbers spanning Enamine (EN300-1440281), AKSci, and other vendors [1]. This contrasts with the 4-hydroxy analog (CAS 2171904-75-7) and the regioisomeric 2-amino-6-(azetidin-3-yl)pyrimidin-4-ol (CAS 1361112-09-5), which have more limited commercial availability. The compound appears in the patent literature for azetidinyl pyrimidines as JAK inhibitors (US 2024/0002392 A1) and related filings, confirming its relevance to active pharmaceutical ingredient (API) intermediate supply chains [2].

Synthetic accessibility Building block utility MedChem campaigns

Procurement-Relevant Application Scenarios for 6-Amino-2-(azetidin-3-yl)pyrimidin-4(3H)-one 2,2,2-trifluoroacetate


Lead Optimization of Selective JAK Inhibitors for Inflammatory Eye Disease

Medicinal chemistry teams pursuing topical ocular JAK inhibitors should prioritize this building block as the core scaffold for SAR exploration. The 6-amino group enables the conserved hinge-binding hydrogen bond observed in JAK2 co-crystal structures (PDB: 8G8X), while the azetidine ring contributes elevated Fsp3 (0.444) that attenuates off-target kinase binding compared to fully aromatic pyrimidine series [1]. The J Med Chem 2023 study demonstrated that compound 31, derived from this scaffold class, achieved JAK2 IC50 of 2 nM and TYK2 IC50 of 2 nM with aqueous solubility >100 µM, supporting topical ocular formulation feasibility [2].

Dual M3 Antagonist–PDE4 Inhibitor Development for Respiratory Indications

The 4,6-diaminopyrimidine scaffold (of which the 6-amino-2-(azetidin-3-yl)pyrimidin-4(3H)-one is a close analog) has been successfully employed in dual M3 muscarinic antagonist/PDE4 inhibitor programs for COPD [1]. Introduction of 3-substituted azetidinyl groups onto this scaffold improved PDE4 inhibitory activity, as reported in the dual pharmacology series. The target compound, bearing the free 6-amino group, serves as a versatile intermediate for further derivatization at the 4-oxo position to access diversely functionalized dual-mechanism agents.

Kinase Selectivity Profiling and Chemical Probe Synthesis

Chemical biology groups synthesizing kinase-targeted chemical probes can utilize this building block to generate focused libraries for kinome-wide selectivity profiling. The azetidin-3-yl substituent and 6-amino group together provide a defined vector for fragment growing into the kinase hinge region, while the TFA salt form ensures consistent stoichiometry and solubility during parallel synthesis. The scaffold's demonstrated ability to reduce off-target kinase binding (as evidenced by the sp2-to-sp3 design strategy in the J Med Chem paper) makes it particularly valuable for probe campaigns requiring high target selectivity [1].

Building Block Procurement for Multi-Step API Intermediate Synthesis

Process chemistry and CRO organizations engaged in multi-step synthesis of azetidinyl-pyrimidine API intermediates should stock this compound as a key starting material. With 22 active supplier listings and ≥95% purity specifications across vendors, the compound offers reliable supply continuity. The defined LogP (-2.46) and the TFA salt form facilitate aqueous workup procedures and reduce solvent consumption during downstream transformations compared to free-base or hydrochloride analogs [1].

Quote Request

Request a Quote for 6-Amino-2-(azetidin-3-yl)pyrimidin-4(3H)-one 2,2,2-trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.